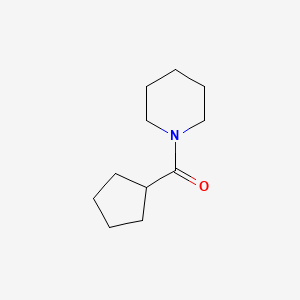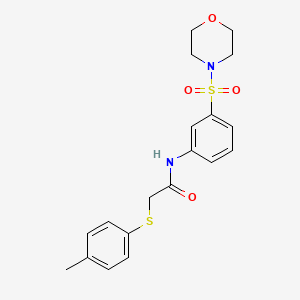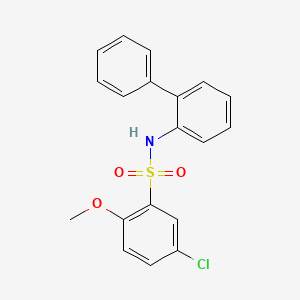
N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as "FMOC-triazole," is a chemical compound that has gained attention in the scientific community for its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of FMOC-triazole is not fully understood, but it is believed to function as a molecular scaffold for the development of small molecule inhibitors and ligands. The triazole ring in FMOC-triazole is an important structural feature that allows for the formation of hydrogen bonds and other interactions with biological targets.
Biochemical and Physiological Effects:
FMOC-triazole has been found to have various biochemical and physiological effects in lab experiments. It has been shown to inhibit the growth of cancer cells and bacteria, as well as to modulate the activity of enzymes and receptors. FMOC-triazole has also been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FMOC-triazole in lab experiments is its versatility as a molecular scaffold for the development of small molecule inhibitors and ligands. Its solubility in organic solvents also makes it easy to work with in lab settings. However, one limitation of FMOC-triazole is its potential toxicity, which must be carefully evaluated in lab experiments.
Direcciones Futuras
There are many potential future directions for the use of FMOC-triazole in scientific research. One direction is the development of more potent and selective inhibitors and ligands for biological targets. Another direction is the use of FMOC-triazole in the development of new imaging and detection techniques for biological molecules. Additionally, the potential use of FMOC-triazole in drug discovery and development for various diseases could be explored further.
Métodos De Síntesis
FMOC-triazole is synthesized through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the coupling of an azide functional group with an alkyne functional group to form a triazole ring. The reaction is catalyzed by a copper catalyst, and the FMOC group is added to protect the amine functional group. The final product is a white crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
FMOC-triazole has been used in various scientific research applications, particularly in drug discovery and development. It has been found to have potential as a scaffold for the development of small molecule inhibitors and ligands for various biological targets. FMOC-triazole has also been used in the development of fluorescent probes for imaging and detection of biological molecules.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-21-12-6-4-11(5-7-12)19-10-14(17-18-19)15(20)16-9-13-3-2-8-22-13/h2-8,10H,9H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCLILVOEFLPQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,5-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7543421.png)

![Phenyl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone](/img/structure/B7543433.png)



![4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester](/img/structure/B7543472.png)




![[2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate](/img/structure/B7543541.png)